molecular formula C54H59ClF4N6O8S4 B8198347 1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid

1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid

Cat. No.: B8198347
M. Wt: 1159.8 g/mol
InChI Key: OGHPBBHWAPIYHS-VZUYHUTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BM-1244 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:

Industrial Production Methods

Industrial production of BM-1244 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BM-1244 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of BM-1244 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

BM-1244 has several scientific research applications, including:

Mechanism of Action

BM-1244 exerts its effects by binding to the B-cell lymphoma-extra large and B-cell lymphoma-2 proteins, inhibiting their function. This leads to the activation of apoptotic pathways, resulting in the death of cancer cells. The molecular targets of BM-1244 are the B-cell lymphoma-extra large and B-cell lymphoma-2 proteins, and the pathways involved include the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BM-1244 is unique due to its high potency and selectivity for B-cell lymphoma-extra large and B-cell lymphoma-2 proteins. It has a lower inhibitory concentration compared to other similar compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H59ClF4N6O8S4/c1-35(2)65-36(3)52(75(4,68)69)50(51(65)37-10-12-40(55)13-11-37)39-30-41(56)32-45(31-39)64-28-26-63(27-29-64)44-16-14-42(15-17-44)61-77(72,73)47-18-19-48(49(33-47)76(70,71)54(57,58)59)60-43(34-74-46-8-6-5-7-9-46)22-25-62-23-20-38(21-24-62)53(66)67/h5-19,30-33,35,38,43,60-61H,20-29,34H2,1-4H3,(H,66,67)/t43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHPBBHWAPIYHS-VZUYHUTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H59ClF4N6O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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